Lactato de calcio

Descripción general

Descripción

Synthesis Analysis

The synthesis of calcium lactate, particularly calcium lactate pentahydrate, involves optimizing laboratory procedures for quality and yield. Uscumlic et al. (2009) emphasized the importance of selecting the correct reactants, molar ratios, and reaction conditions to achieve a high-quality final product. This process has been applied to semi-industrial production, highlighting the compound's industrial significance due to its extensive use and the fact that it's imported in some countries due to local production absence (Uscumlic et al., 2009).

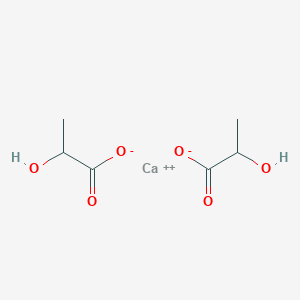

Molecular Structure Analysis

The molecular structure of calcium lactate and its complexes plays a significant role in its chemical behavior. Dudás et al. (2019) explored the complexing behavior of lactate with calcium in various media, revealing the formation of specific complexes that influence its solubility and reactivity. This understanding is vital for applications requiring precise control over calcium lactate's behavior in solution (Dudás et al., 2019).

Chemical Reactions and Properties

Calcium lactate's involvement in chemical reactions, especially in the synthesis of other chemicals, underscores its utility as a building block. For instance, its role in the dehydration of lactic acid to acrylic acid using calcium hydroxyapatite catalysts demonstrates its potential in chemical manufacturing processes. The efficiency of these reactions, as discussed by Ghantani et al. (2013), points to the broader applicability of calcium lactate beyond its traditional uses (Ghantani et al., 2013).

Physical Properties Analysis

The physical properties of calcium lactate, such as its crystallization behavior and solubility, are crucial for its application in food and pharmaceutical industries. Research by Safronova et al. (2017) on the synthesis of calcium phosphate from calcium lactate provides insight into its thermal behavior and transformation into other calcium salts under various conditions. This knowledge aids in the development of materials like bioceramics, where calcium lactate serves as a precursor (Safronova et al., 2017).

Chemical Properties Analysis

Exploring calcium lactate's chemical properties, such as its role in enzymatic reactions and interaction with other compounds, is essential for its effective use. Prayitno et al. (2022) highlighted its potential in nanotechnology applications, specifically in the synthesis of nano-calcium lactate from chicken eggshells. This approach opens new avenues for its application as a dietary supplement, showcasing the versatility of calcium lactate's chemical properties (Prayitno et al., 2022).

Aplicaciones Científicas De Investigación

Industria alimentaria: Mejora de la textura y el sabor

El lactato de calcio se usa ampliamente como agente espesante en la industria alimentaria. Interactúa con las proteínas y ciertos polisacáridos para mejorar la textura y la viscosidad de los productos alimenticios . También se prefiere por su perfil de sabor suave en comparación con otras sales de calcio como el cloruro de calcio, que puede tener un sabor amargo . Además, se utiliza para fortificar los alimentos con calcio sin alterar su sabor o coloración originales .

Productos farmacéuticos: Tratamiento de deficiencias de calcio

En la industria farmacéutica, el this compound se utiliza para tratar o prevenir niveles bajos de calcio en sangre (hipocalcemia) y se encuentra en varios suplementos y medicamentos . Es beneficioso para afecciones como la osteoporosis, los trastornos de la glándula paratiroides y ciertas enfermedades musculares . Su capacidad de absorción a varios niveles de pH lo convierte en una opción versátil para la suplementación de calcio .

Agricultura: Mejora de la salud y la productividad animal

La suplementación de this compound en la alimentación animal ha demostrado aumentar los contenidos de calcio y fósforo en suero, mejorando la salud general y la productividad del ganado. Es particularmente beneficioso para las gallinas ponedoras, mejorando la calidad de la cáscara de los huevos y aumentando la inmunidad yeyunal . La Autoridad Europea de Seguridad Alimentaria lo ha considerado seguro para su uso en piensos para varias especies .

Tratamiento de aguas: Un coagulante sostenible

El this compound se ha explorado como coagulante para el tratamiento de aguas. Ofrece una alternativa renovable, no tóxica y biodegradable a los productos químicos tradicionales como el cloruro de aluminio. Es eficaz para reducir la turbidez y hacer que el agua sea apta para el consumo humano .

Construcción: Hormigón autocurativo

En la industria de la construcción, el this compound juega un papel crucial en el desarrollo del hormigón autocurativo. Cuando se integra con bacterias específicas, el this compound ayuda a curar las grietas en el hormigón al convertirse en calcita, un ingrediente de la piedra caliza, sellando eficazmente las grietas y mejorando la durabilidad del material

Mecanismo De Acción

Target of Action

Calcium lactate is a salt that consists of two lactate anions for each calcium cation (Ca2+) . The primary targets of calcium lactate are the cells in the human body, particularly those in the gastrointestinal (GI) tract . Both components of calcium lactate, calcium ion and lactic acid, play essential roles in the human body as a skeletal element and an energy source, respectively .

Mode of Action

In aqueous environments such as the GI tract, calcium lactate dissociates into calcium cation and lactic acid anions, the conjugate base of lactic acid . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways . Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis .

Biochemical Pathways

Lactate, the conjugate base of lactic acid, plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It is involved in the lactate shuttle and lactylation, which are crucial in acute and chronic inflammatory responses . Lactate and lactate receptors have either proinflammatory or anti-inflammatory effects on complex molecular biological signaling pathways .

Pharmacokinetics

Approximately one-third of the dose of calcium lactate is absorbed from the small intestine . It is then distributed throughout the body and can cross the placenta . Calcium lactate is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts .

Result of Action

The dissociation of calcium lactate into calcium ions and lactic acid anions in the GI tract leads to the availability of these components for various physiological functions. Calcium ions are essential for bone health and cellular functions, while lactic acid serves as an energy source . The presence of lactate in the body has been linked to various physiological cellular functions, including energy metabolism and signal transduction during immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of calcium lactate can be influenced by various environmental factors. For instance, the bioavailability of calcium can be affected by physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota . Moreover, the solubility of calcium lactate in water increases significantly in the presence of d-gluconate ions .

Direcciones Futuras

Propiedades

IUPAC Name |

calcium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020236 | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid. Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways. Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White, crystalline powder | |

CAS RN |

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |

| Record name | Calcium Lactate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium Lactate Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

> 120 | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

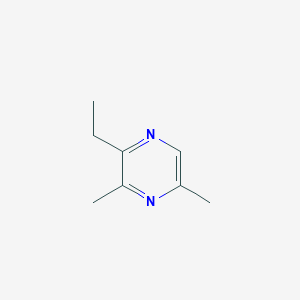

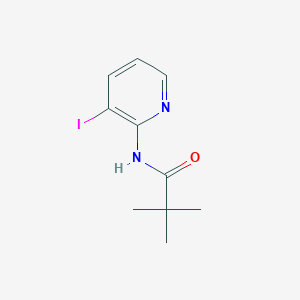

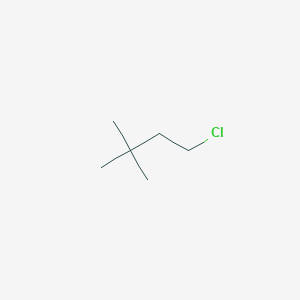

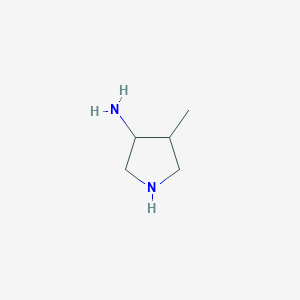

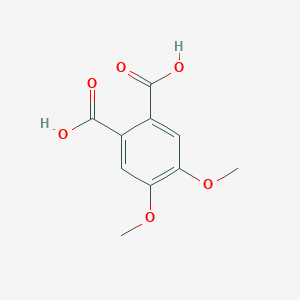

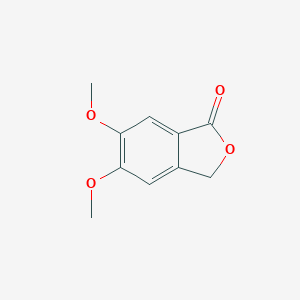

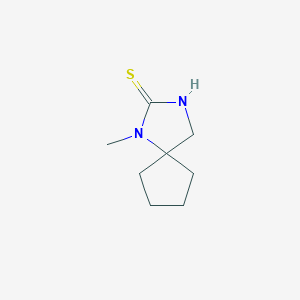

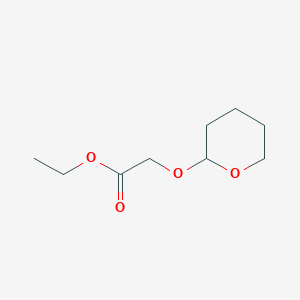

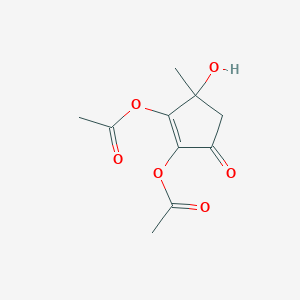

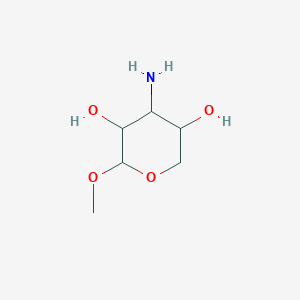

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)